
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-: is an organic compound with a complex structure that includes both phenylethenyl and propenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- typically involves the reaction of benzene with appropriate alkenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethenyl chloride and 2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction, and the process is often optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the phenylethenyl and propenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The phenylethenyl and propenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropene: Similar structure but lacks the additional phenylethenyl group.
Styrene: Contains a phenylethenyl group but lacks the propenyl group.
Allylbenzene: Contains a propenyl group but lacks the phenylethenyl group.
Uniqueness
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- is unique due to the presence of both phenylethenyl and propenyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Propiedades
Número CAS |
58978-24-8 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(1-phenylethenyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H16/c1-3-9-16-12-7-8-13-17(16)14(2)15-10-5-4-6-11-15/h3-8,10-13H,1-2,9H2 |
Clave InChI |
XGYKHILRTXYMMQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



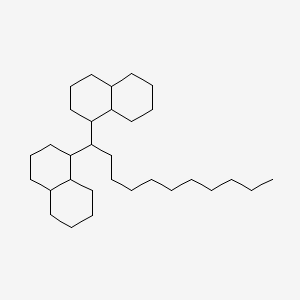

![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
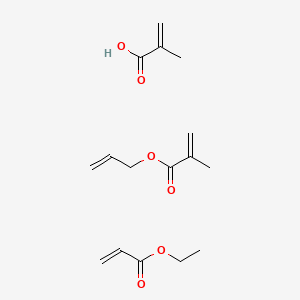
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

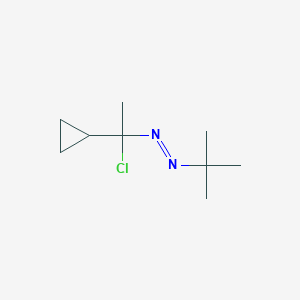
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
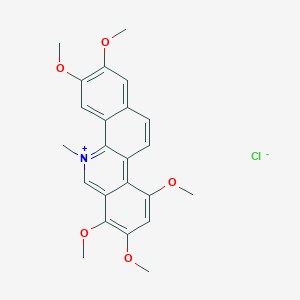
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
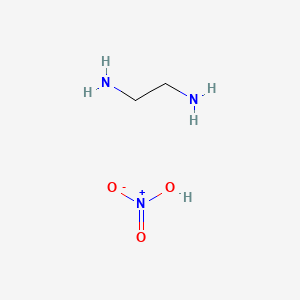
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
